![molecular formula C26H24O8 B14622544 Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate CAS No. 57374-16-0](/img/structure/B14622544.png)
Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate is a complex organic compound that features both acetic acid and anthracene derivatives. This compound is notable for its unique structure, which combines the properties of acetic acid with those of anthracene, a polycyclic aromatic hydrocarbon. The presence of the anthracene moiety imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate typically involves the esterification of 4-(3,10-dihydroxyanthracen-9-yl)phenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or phosphoric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or phosphoric acid remains common, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
化学反应分析
Types of Reactions
Oxidation: The anthracene moiety in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydro derivatives, where the anthracene ring is partially hydrogenated.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under acidic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives of the phenyl ring.
科学研究应用
Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
作用机制
The mechanism of action of acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting the replication process and leading to potential anticancer effects. Additionally, the compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the acetic acid moiety.
Anthraquinone: An oxidized derivative of anthracene with different chemical properties.
Phenyl acetate: A simpler ester compound without the anthracene moiety.
Uniqueness
Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate is unique due to the combination of the anthracene and acetic acid moieties, which imparts distinct chemical and physical properties
属性
CAS 编号 |
57374-16-0 |
|---|---|
分子式 |
C26H24O8 |
分子量 |
464.5 g/mol |
IUPAC 名称 |
acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C22H16O4.2C2H4O2/c1-13(23)26-16-9-6-14(7-10-16)21-17-4-2-3-5-19(17)22(25)20-12-15(24)8-11-18(20)21;2*1-2(3)4/h2-12,24-25H,1H3;2*1H3,(H,3,4) |
InChI 键 |
OCFYUHXQFPVONI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)
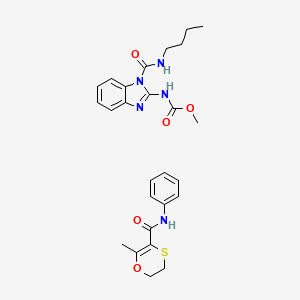
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
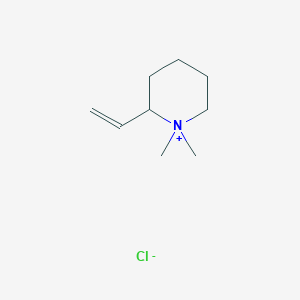
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
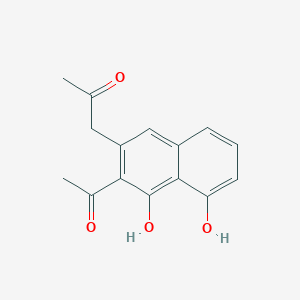
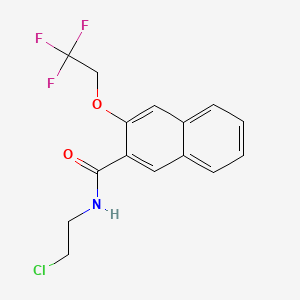
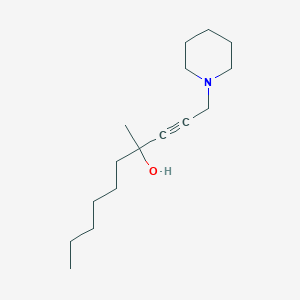
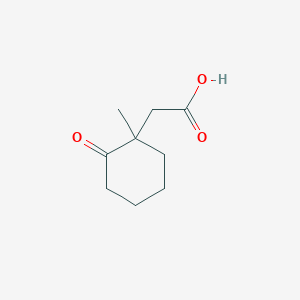
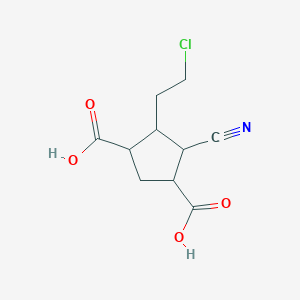
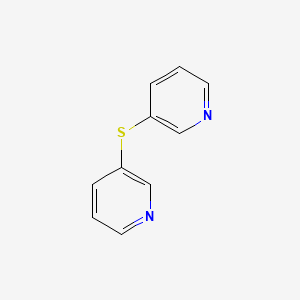
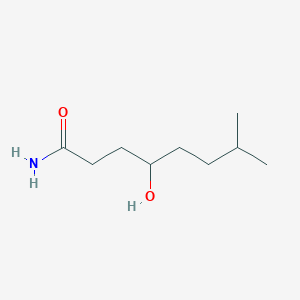
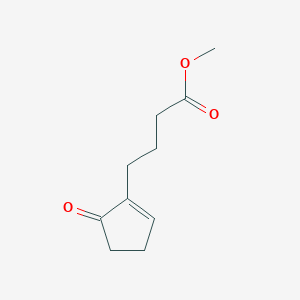
![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
